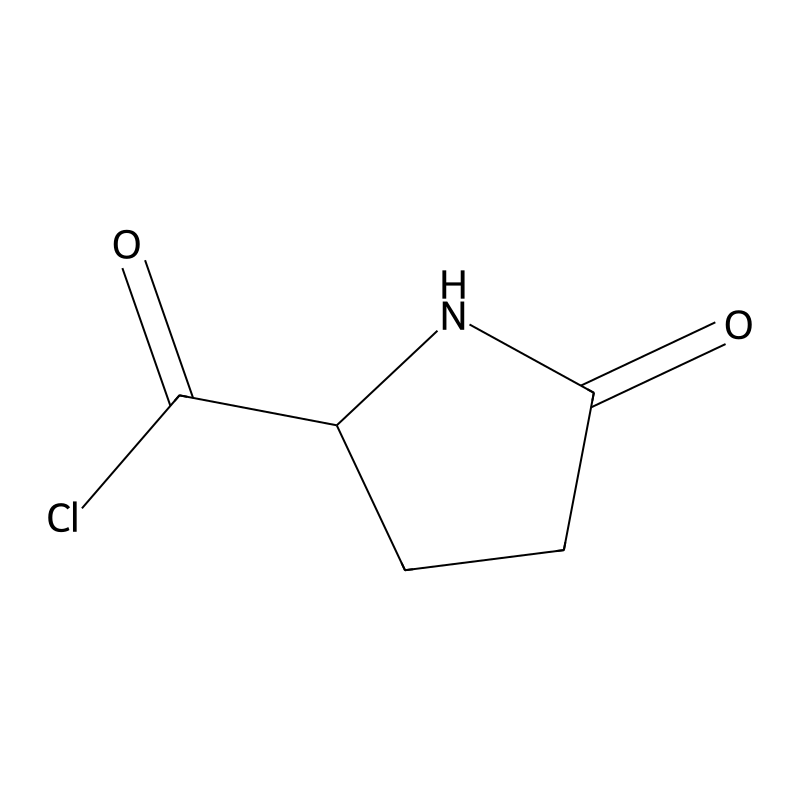

2-Pyrrolidinecarbonyl chloride, 5-oxo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Ophthalmology

Scientific Field: Ophthalmology

Summary of Application: The compound is used in the development of artificial tears for the treatment of Dry Eye Syndrome (DES), a condition characterized by insufficient tear production or poor tear quality.

Methods of Application: The compound, in combination with hyaluronic acid (HA), is formulated into aqueous solutions. These solutions are then applied topically to the eyes of experimental models, typically rabbits, to evaluate their efficacy as artificial tears.

Results and Outcomes: Studies have shown that the compound, especially when combined with HA, can significantly improve the symptoms of DES. The pharmacokinetic profile indicated high concentrations immediately after application, with a rapid decrease thereafter. The addition of HA nearly doubled the bioavailability and minimized the apparent corneal permeability of the compound .

Application in Anticancer Research

Scientific Field: Anticancer Research

Summary of Application: The compound is investigated for its potential use in developing anticancer agents due to its ability to interact with various biological targets.

Methods of Application: “2-Pyrrolidinecarbonyl chloride, 5-oxo-” is used to synthesize compounds that are tested against cancer cell lines. The compound’s efficacy is measured through cell viability assays, and its mechanism of action is studied through biochemical assays.

Results and Outcomes: The synthesized compounds have shown inhibitory effects on certain cancer cell lines. For example, an in vitro inhibition assay of BACE1 showed that a compound derived from “2-Pyrrolidinecarbonyl chloride, 5-oxo-” was the most active, with an IC50 value of 0.05 μM .

2-Pyrrolidinecarbonyl chloride, 5-oxo- is an organic compound characterized by the linear formula C₅H₆ClNO₂ and a CAS number of 55478-53-0. Its structure features a pyrrolidine ring with a carbonyl group and a chlorine atom attached to it, contributing to its reactivity and functionality in various chemical processes .

There is no current information available regarding the specific mechanism of action of 5-Oxoprolyl chloride in biological systems or its interaction with other compounds.

Research indicates that 2-Pyrrolidinecarbonyl chloride, 5-oxo- exhibits biological activity by interacting with proteins such as bovine serum albumin and catalase. These interactions can enhance enzymatic activities, particularly in oxidative stress responses. The compound's ability to mitigate oxidative stress suggests potential therapeutic uses in conditions characterized by oxidative damage .

Synthesis of 2-Pyrrolidinecarbonyl chloride, 5-oxo- typically involves several methods:

- Direct Chlorination: Chlorination of 5-oxo-pyrrolidine using thionyl chloride or phosphorus pentachloride.

- Condensation Reactions: Stereospecific condensation between pyrrolidine derivatives and appropriate acylating agents.

- Rearrangement Reactions: Some methods may involve rearrangements that yield the desired carbonyl chloride from simpler precursors .

2-Pyrrolidinecarbonyl chloride, 5-oxo- has various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Chemical Research: Utilized in studies exploring enzyme interactions and mechanisms of action.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its reactive nature .

Interaction studies have shown that 2-Pyrrolidinecarbonyl chloride, 5-oxo- effectively binds to key proteins involved in metabolic pathways. For instance, its interaction with catalase enhances the enzyme's activity, which is crucial for cellular defense against oxidative stress. Binding constants indicate strong interactions with proteins like bovine serum albumin, suggesting good bioavailability and potential for therapeutic applications .

Several compounds share structural similarities with 2-Pyrrolidinecarbonyl chloride, 5-oxo-. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Oxo-pyrrolidine | Pyrrolidine ring with a ketone group | Serves as a precursor for various derivatives |

| Pyrrolidinecarboxylic acid | Carboxylic acid functional group | Exhibits different biological activities |

| Thiazolidine derivatives | Contains thiazolidine ring | Known for specific interactions with enzymes |

These compounds differ primarily in their functional groups and biological activities but share the pyrrolidine framework that contributes to their reactivity and utility in synthetic chemistry .

The classical synthesis of 2-pyrrolidinecarbonyl chloride, 5-oxo- from pyroglutamic acid represents the most established and widely utilized approach for producing this important chemical intermediate [1] [2]. Pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) serves as an ideal starting material due to its commercial availability, relatively low cost, and the pre-existing pyrrolidine ring structure that eliminates the need for complex cyclization reactions.

The fundamental reaction involves the conversion of the carboxylic acid functionality of pyroglutamic acid to the corresponding acid chloride through treatment with chlorinating agents, most commonly thionyl chloride. The reaction proceeds through a well-characterized mechanism where the carboxylic acid initially forms an intermediate mixed anhydride with the chlorinating agent, followed by displacement of the leaving group to form the desired carbonyl chloride product [4].

Reaction Mechanism and Conditions

The reaction typically employs thionyl chloride as the chlorinating agent under controlled temperature conditions. The general procedure involves adding pyroglutamic acid to an excess of thionyl chloride at low temperature (0-5°C) to prevent decomposition, followed by gradual warming to room temperature and subsequent heating under reflux conditions for 2-12 hours [1] [5]. The reaction generates sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be easily removed from the reaction mixture, facilitating product isolation.

Temperature control is critical for achieving optimal yields and preventing unwanted side reactions. Lower temperatures during the initial addition phase minimize the formation of side products, while the subsequent heating phase ensures complete conversion of the starting material [5]. The reaction is typically conducted under an inert atmosphere to prevent hydrolysis of the moisture-sensitive products and reagents.

Yield Optimization and Purification

Yields for the classical synthesis typically range from 65-89%, with the variation depending on reaction conditions, purity of starting materials, and workup procedures [1] [2]. The highest yields are achieved through careful control of stoichiometry, typically using a 3-5 fold excess of thionyl chloride to ensure complete conversion while minimizing competing reactions.

Product purification is commonly accomplished through distillation under reduced pressure, taking advantage of the relatively low boiling point of the product compared to unreacted starting materials and higher-boiling impurities. Alternative purification methods include crystallization from suitable solvents, although this approach is less commonly employed due to the moisture sensitivity of the product [5].

Advantages and Limitations

The classical synthesis offers several significant advantages, including the use of readily available and inexpensive starting materials, well-established reaction conditions, and relatively straightforward workup procedures. The method is particularly suitable for large-scale production due to the simplicity of the reaction setup and the ease of removing gaseous byproducts [6].

However, the method also presents certain limitations, including the requirement for careful temperature control to prevent decomposition, the moisture sensitivity of both reagents and products, and the generation of toxic hydrogen chloride gas that requires appropriate safety measures and waste management protocols [6].

Alternative Synthetic Routes

Beyond the classical approach, several alternative synthetic routes have been developed to address specific synthetic challenges or to improve upon certain aspects of the traditional method. These alternatives often focus on improving yields, reducing toxicity, or enabling access to specific stereoisomers or substitution patterns.

Phosgene-Based Synthesis

Phosgene (carbonyl chloride) represents a highly effective alternative chlorinating agent for the synthesis of 2-pyrrolidinecarbonyl chloride, 5-oxo- [7] [8]. The reaction with phosgene typically proceeds under milder conditions than thionyl chloride, often requiring only 0-5°C for complete conversion. The reaction mechanism involves the formation of a mixed anhydride intermediate, followed by elimination of carbon dioxide and hydrogen chloride to yield the desired product.

The use of phosgene offers several advantages, including higher conversion rates (80-95%), excellent selectivity, and reduced reaction times compared to thionyl chloride methods [7]. However, the extreme toxicity of phosgene necessitates specialized handling equipment and safety protocols, limiting its use primarily to industrial settings with appropriate safety infrastructure [9].

Oxalyl Chloride Method

Oxalyl chloride has emerged as a particularly useful alternative for the synthesis of 2-pyrrolidinecarbonyl chloride, 5-oxo-, especially when dealing with electron-deficient substrates or when mild reaction conditions are required [10]. The reaction typically proceeds under ambient temperature conditions, making it suitable for temperature-sensitive substrates.

The mechanism involves the formation of a mixed anhydride intermediate between the carboxylic acid and oxalyl chloride, followed by decomposition to yield the acid chloride, carbon monoxide, and carbon dioxide. The gaseous byproducts are easily removed, facilitating product isolation and purification [10].

Yields with oxalyl chloride typically range from 75-90%, with the method being particularly effective for substrates containing electron-withdrawing groups that might be problematic with other chlorinating agents [10]. The mild reaction conditions and relatively low toxicity compared to phosgene make this method attractive for laboratory-scale synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been successfully applied to the preparation of 2-pyrrolidinecarbonyl chloride, 5-oxo-, offering significant advantages in terms of reaction time and energy efficiency [11]. The method typically involves treating pyroglutamic acid with thionyl chloride under microwave irradiation at 100 watts and 100°C for 20 minutes.

The microwave-assisted approach achieves yields of 80-95% in significantly reduced reaction times compared to conventional heating methods [11]. The rapid heating and controlled reaction conditions minimize side reactions and improve overall process efficiency. However, the method requires specialized microwave equipment and careful optimization of power settings and reaction times.

Flow Microreactor Systems

Flow microreactor technology has been successfully applied to the synthesis of 2-pyrrolidinecarbonyl chloride, 5-oxo-, offering advantages in terms of process control, scalability, and safety [12]. The continuous flow approach allows for precise control of reaction parameters, including temperature, residence time, and reagent stoichiometry.

The flow system typically employs a series of T-shaped micromixers and microtube reactors maintained at controlled temperatures (-78°C to room temperature) [12]. The continuous nature of the process enables consistent product quality and facilitates scale-up to industrial production levels. Yields of 70-85% are typically achieved with excellent reproducibility and reduced safety risks compared to batch processes.

Alternative Starting Materials

Several alternative starting materials have been explored for the synthesis of 2-pyrrolidinecarbonyl chloride, 5-oxo-, including itaconic acid derivatives and other pyrrolidine precursors [13] [14]. The itaconic acid route involves the reaction of itaconic acid with appropriate aminophenol derivatives under reflux conditions, followed by cyclization and chlorination steps.

This approach offers yields of 66-96% and provides access to substituted derivatives that may be difficult to prepare through direct modification of pyroglutamic acid [14]. However, the multi-step nature of the process and the requirement for additional reagents may limit its attractiveness for large-scale production.

Optimization Strategies for Yield Improvement

The optimization of synthetic routes for 2-pyrrolidinecarbonyl chloride, 5-oxo- requires careful consideration of multiple parameters, including reaction temperature, time, solvent selection, reagent stoichiometry, and purification methods. Systematic optimization approaches have led to significant improvements in both yield and process efficiency.

Temperature Optimization

Temperature control represents one of the most critical factors in achieving high yields for the synthesis of 2-pyrrolidinecarbonyl chloride, 5-oxo-. Lower temperatures (0-5°C) during the initial addition phase minimize the formation of side products and prevent decomposition of moisture-sensitive reagents [5]. The subsequent heating phase typically requires temperatures of 60-80°C to ensure complete conversion while avoiding thermal decomposition.

Optimization studies have shown that a temperature-ramping protocol, involving initial cooling followed by gradual warming, can improve yields by 10-15% compared to isothermal conditions [5]. The optimal temperature profile depends on the specific chlorinating agent used, with phosgene requiring lower temperatures than thionyl chloride or oxalyl chloride.

Solvent Selection and Optimization

The choice of solvent significantly impacts both reaction rate and product yield. Anhydrous conditions are essential due to the moisture sensitivity of both reagents and products. Common solvents include anhydrous tetrahydrofuran, dichloromethane, and toluene, each offering different advantages in terms of solubility, boiling point, and ease of removal [5].

Dichloromethane has emerged as the preferred solvent for many applications due to its excellent solubility properties for both starting materials and products, low boiling point facilitating easy removal, and inert nature under the reaction conditions [5]. Solvent recycling and recovery systems have been implemented in industrial settings to improve the environmental footprint and reduce costs.

Reagent Stoichiometry and Addition Protocols

The stoichiometry of chlorinating agents significantly affects both yield and reaction rate. Typically, a 3-5 fold excess of chlorinating agent is employed to ensure complete conversion, although optimization studies have shown that the optimal excess depends on the specific substrate and reaction conditions [8].

The method of reagent addition also influences the outcome. Slow addition of the chlorinating agent to the substrate solution, rather than the reverse, typically provides better yields by preventing localized high concentrations that can lead to side reactions [8]. Controlled addition rates of 0.5-2 mL/min have been found optimal for laboratory-scale reactions.

Catalyst and Additive Effects

While many chlorination reactions proceed without additional catalysts, certain additives can improve yields and reaction rates. Catalytic amounts of dimethylformamide (0.1-1 mol%) have been shown to accelerate reactions with thionyl chloride, particularly for sterically hindered substrates [8].

The use of basic additives such as pyridine or triethylamine can help neutralize the hydrogen chloride generated during the reaction, preventing acid-catalyzed side reactions. However, the amount of base must be carefully controlled to avoid interfering with the chlorination reaction itself [8].

Process Intensification Techniques

Process intensification approaches, including the use of ultrasound, microwave heating, and high-pressure conditions, have been investigated for improving the synthesis of 2-pyrrolidinecarbonyl chloride, 5-oxo-. Ultrasonic irradiation has been shown to reduce reaction times by up to 50% while maintaining comparable yields [11].

High-pressure conditions (2-5 bar) can improve mass transfer and reaction rates, particularly in systems where gas evolution is a limiting factor. However, the increased complexity and safety considerations associated with high-pressure operations must be weighed against the potential benefits [11].

Real-Time Monitoring and Control

The implementation of real-time monitoring systems, including infrared spectroscopy and gas chromatography, enables dynamic optimization of reaction conditions and early detection of side reactions. Automated control systems can adjust temperature, reagent addition rates, and other parameters in response to real-time feedback, improving both yield and consistency [15].

In-situ monitoring of key intermediates and byproducts allows for optimization of reaction conditions on a batch-by-batch basis, leading to improved overall process performance. Advanced process control systems can integrate multiple monitoring technologies to provide comprehensive reaction oversight.

Stereoselective Synthesis Approaches

The stereochemical aspects of 2-pyrrolidinecarbonyl chloride, 5-oxo- synthesis are of paramount importance in pharmaceutical and fine chemical applications, where specific stereoisomers may exhibit different biological activities or physical properties. Several approaches have been developed to achieve stereoselective synthesis of this important intermediate.

Chiral Starting Material Approach

The stereoretentive nature of the chlorination reaction ensures that the stereochemical integrity of the starting material is maintained throughout the synthesis. Studies have confirmed that the conversion of L-pyroglutamic acid to its corresponding acid chloride proceeds with complete retention of configuration, yielding products with >99% enantiomeric excess [17].

This approach is particularly valuable for pharmaceutical applications where specific stereoisomers are required. The method has been successfully applied to the synthesis of various drug intermediates, including dipeptidyl peptidase IV inhibitors and other bioactive compounds [18].

Asymmetric Catalysis Methods

Asymmetric catalysis offers an alternative approach for stereoselective synthesis, particularly when starting from achiral or racemic precursors. Chiral rhodium complexes bearing specific ligands have been successfully employed for the enantioselective synthesis of pyroglutamic acid derivatives [19] [17].

The catalytic approach typically involves the use of chiral dirhodium complexes, such as rhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], which can induce high levels of enantioselectivity (85-95% ee) in cyclization reactions leading to pyroglutamic acid derivatives [5]. The resulting products can then be converted to the corresponding acid chlorides using standard chlorination procedures.

While asymmetric catalysis offers the advantage of potentially accessing both enantiomers through the use of different chiral catalysts, the cost and complexity of the catalytic systems may limit their application to high-value products where the stereochemical purity justifies the additional expense [19].

Kinetic Resolution Strategies

Kinetic resolution provides another approach for obtaining enantiomerically pure 2-pyrrolidinecarbonyl chloride, 5-oxo-, particularly when starting from racemic mixtures. This approach relies on the differential reactivity of enantiomers with chiral reagents or catalysts [10].

Enzymatic kinetic resolution using stereoselective enzymes has shown promise for the resolution of pyroglutamic acid derivatives. Specific enzymes that preferentially react with one enantiomer can be used to selectively modify one enantiomer while leaving the other unchanged, enabling separation and recovery of the desired stereoisomer [10].

Chiral HPLC separation has also been successfully applied to the resolution of pyroglutamic acid derivatives, achieving enantiomeric excesses of 96-99% for the separated enantiomers [10]. While this approach is inherently limited to 50% theoretical yield, it provides access to both enantiomers and is particularly valuable for analytical and research applications.

Stereospecific Synthetic Transformations

The development of stereospecific synthetic transformations that maintain stereochemical integrity throughout the synthesis represents another important approach. These methods focus on ensuring that stereochemical information is preserved during each step of the synthetic sequence [17].

Stereospecific palladium-catalyzed C-H arylation reactions have been developed for pyroglutamic acid derivatives, allowing for the introduction of aryl substituents with complete retention of stereochemistry [17]. These methods enable the synthesis of complex, stereochemically defined products that would be difficult to access through other approaches.

The use of stereospecific protecting group strategies also contributes to maintaining stereochemical integrity. Careful selection of protecting groups and reaction conditions can ensure that unwanted epimerization is minimized throughout the synthetic sequence [17].

Chiral Auxiliary Applications

Chiral auxiliary methods represent a classical approach to stereoselective synthesis, involving the temporary attachment of a chiral auxiliary to control the stereochemical outcome of subsequent reactions. Evans auxiliaries and other well-established chiral auxiliaries have been successfully applied to pyroglutamic acid chemistry [20].

The auxiliary approach typically involves the formation of a chiral derivative of the starting material, followed by the stereoselective reaction and subsequent removal of the auxiliary to reveal the desired stereoisomer. While this approach adds additional steps to the synthesis, it can provide high levels of stereoselectivity (90-95% ee) and is particularly valuable for complex transformations [20].

Biocatalytic Approaches

Biocatalytic methods using enzymes or whole cells offer an environmentally friendly approach to stereoselective synthesis. Proline-specific enzymes and other biocatalysts have been investigated for the stereoselective synthesis of pyroglutamic acid derivatives [11].

Enzymatic approaches typically provide excellent stereoselectivity (>98% ee) and operate under mild reaction conditions, making them attractive for sustainable synthesis. However, the substrate specificity of enzymes may limit their general applicability, and the need for cofactor regeneration can add complexity to the process [11].

Green Chemistry Considerations in Production

The implementation of green chemistry principles in the production of 2-pyrrolidinecarbonyl chloride, 5-oxo- represents a critical aspect of modern synthetic chemistry, addressing environmental concerns, sustainability, and economic efficiency. A comprehensive approach to green chemistry considers all twelve principles of green chemistry as outlined by Anastas and Warner.

Waste Prevention and Atom Economy

The design of synthetic routes with minimal waste generation represents a fundamental green chemistry principle. One-pot synthesis approaches have been developed that combine multiple reaction steps, reducing the number of isolations and purifications required [21]. These methods typically achieve higher atom economy by minimizing the use of stoichiometric reagents and reducing the generation of byproducts.

The development of catalytic processes that use substoichiometric amounts of reagents rather than stoichiometric quantities significantly improves atom economy. For example, the use of catalytic amounts of dimethylformamide (0.1-1 mol%) in thionyl chloride reactions can accelerate the reaction while reducing overall reagent consumption [8].

Process optimization studies have focused on maximizing the incorporation of starting materials into the final product while minimizing waste streams. This includes the development of efficient workup procedures that minimize the use of extraction solvents and reduce the volume of aqueous waste generated [22].

Safer Chemical Design and Hazard Reduction

The replacement of highly toxic reagents with safer alternatives represents a key green chemistry strategy. While phosgene offers excellent reactivity for chlorination reactions, its extreme toxicity has motivated the development of alternative chlorinating agents [7]. Oxalyl chloride, while still requiring careful handling, presents a significantly reduced toxicity profile compared to phosgene [10].

The development of safer synthetic routes also involves the design of processes that minimize the formation of toxic byproducts. The use of thionyl chloride generates gaseous sulfur dioxide and hydrogen chloride, which can be effectively managed through appropriate scrubbing systems, whereas some alternative methods may generate solid waste streams that are more difficult to handle [6].

Research into inherently safer molecular structures has led to the development of protected or masked versions of reactive intermediates that can be safely handled and transported before activation under controlled conditions [20].

Solvent Selection and Replacement

The selection of environmentally benign solvents represents a critical aspect of green chemistry implementation. Traditional synthetic routes often rely on chlorinated solvents such as dichloromethane, which pose environmental and health concerns [22]. Research has focused on identifying alternative solvents that maintain reaction efficiency while reducing environmental impact.

The use of ionic liquids as alternative solvents has been investigated for pyroglutamic acid chemistry, offering advantages in terms of recyclability and reduced volatility [22]. While ionic liquids may present initial cost disadvantages, their potential for recycling and reuse can provide long-term economic benefits.

Solvent-free synthetic approaches have also been developed, eliminating the need for organic solvents entirely. These methods often employ mechanical activation or solid-phase reactions to achieve the desired transformations [23]. While not applicable to all synthetic routes, solvent-free methods represent the ultimate expression of green solvent principles.

Energy Efficiency and Renewable Resources

The implementation of energy-efficient synthetic methods addresses both environmental and economic concerns. Microwave-assisted synthesis has been shown to reduce reaction times and energy consumption while maintaining or improving yields [11]. The rapid heating and precise temperature control offered by microwave technology can significantly reduce overall energy requirements.

The use of renewable feedstocks for pyroglutamic acid production has been investigated, with particular focus on bio-based routes from renewable biomass sources [22]. While L-glutamic acid can be produced through fermentation processes, the development of fully bio-based production chains for pyroglutamic acid derivatives represents an ongoing area of research.

Process intensification techniques, including continuous flow processing and modular reactor designs, can improve energy efficiency through better heat integration and reduced equipment footprint [12]. These approaches often enable more efficient use of utilities and reduce overall energy consumption per unit of product.

Catalysis and Process Optimization

The use of catalytic processes rather than stoichiometric reactions represents a fundamental green chemistry principle. Research has focused on developing catalytic systems that can promote the desired transformations while minimizing reagent consumption and waste generation [22].

The development of recyclable catalysts that can be recovered and reused multiple times significantly improves the economic and environmental profile of synthetic processes. Heterogeneous catalysts, in particular, offer advantages in terms of ease of separation and recyclability [22].

Process optimization using advanced modeling and simulation tools enables the identification of optimal reaction conditions that minimize waste generation and energy consumption. The integration of real-time monitoring and control systems allows for dynamic optimization of process parameters [15].

Biodegradability and Environmental Impact

The design of synthetic routes that produce biodegradable products and byproducts represents an important consideration for environmental sustainability. Research has focused on understanding the environmental fate of pyroglutamic acid derivatives and developing synthetic routes that minimize the formation of persistent or bioaccumulative compounds [24].

Life cycle assessment studies have been conducted to evaluate the overall environmental impact of different synthetic routes, considering factors such as raw material production, energy consumption, waste generation, and end-of-life disposal [22]. These studies provide valuable information for selecting the most environmentally sustainable synthetic approaches.

The development of biodegradable packaging and storage materials for pyroglutamic acid derivatives also contributes to overall environmental sustainability, reducing the accumulation of non-biodegradable waste in the environment [22].

Economic and Regulatory Considerations

The implementation of green chemistry principles often provides economic benefits through reduced raw material costs, improved process efficiency, and reduced waste disposal expenses. The development of more efficient synthetic routes can reduce manufacturing costs while improving environmental performance [22].

Regulatory compliance with increasingly stringent environmental regulations represents both a challenge and an opportunity for green chemistry implementation. Proactive adoption of green chemistry principles can help ensure compliance with future regulations while potentially providing competitive advantages [22].